molecular formula C11H10BrNO2 B1453794 Ethyl 2-(3-bromophenyl)-2-cyanoacetate CAS No. 683220-28-2

Ethyl 2-(3-bromophenyl)-2-cyanoacetate

Cat. No. B1453794
CAS RN: 683220-28-2
M. Wt: 268.11 g/mol
InChI Key: CCEBQHOPHOXKJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, borinic acids and their chelate derivatives, which are a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Chemical Reactions Analysis

Ethers like Ethyl 2-(3-bromophenyl)-2-cyanoacetate can undergo cleavage of the C–O bond by using strong acids . Protodeboronation of alkyl boronic esters is also a known reaction .

Scientific Research Applications

Comprehensive Analysis of Ethyl 2-(3-bromophenyl)-2-cyanoacetate Applications

Ethyl 2-(3-bromophenyl)-2-cyanoacetate is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Synthesis of Aroylbenzoxepinones: Aroylbenzoxepinones are compounds that have shown promise for their analgesic properties. Ethyl 2-(3-bromophenyl)-2-cyanoacetate can be used as a reactant in the synthesis of these molecules, potentially contributing to the development of new pain relief medications .

Development of Cdc7 Kinase Inhibitors: Cdc7 kinase is an essential enzyme for DNA replication and is a target for cancer therapy. Derivatives of Ethyl 2-(3-bromophenyl)-2-cyanoacetate, specifically (heteroaryl)(carboxamido)arylpyrrole derivatives, have been investigated for their inhibitory activity against Cdc7 kinase, which could lead to new cancer treatments .

Sirtuin Inhibition for Antitumor Activity: Sirtuins are a class of proteins involved in cellular regulation and aging. Ethyl 2-(3-bromophenyl)-2-cyanoacetate has been used in the synthesis of cambinol analogs, which are known for their sirtuin inhibition properties. This inhibition has implications in antitumor activity and could be a pathway for developing new anticancer drugs .

Asymmetric Hydrogenation Catalysts: Ethyl 2-(3-bromophenyl)-2-cyanoacetate is involved in the creation of TunePhos-type diphosphine ligands. These ligands are used in asymmetric hydrogenation, a critical reaction in creating pharmaceuticals and fine chemicals with high enantiomeric purity .

Biological Potential of Indole Derivatives: Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Ethyl 2-(3-bromophenyl)-2-cyanoacetate may serve as a precursor in the synthesis of indole derivatives, thus contributing to research in these areas .

Safety and Hazards

The safety data sheet for similar compounds like 3-Bromophenylboronic acid provides information on hazards, including skin irritation, eye irritation, and respiratory irritation .

Future Directions

The future directions in the field of organoboron compounds involve the development of new synthetic methods and their applications in various fields including catalysis, materials science, biology, imaging, etc .

properties

IUPAC Name

ethyl 2-(3-bromophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEBQHOPHOXKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromophenyl)-2-cyanoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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